molecular formula C18H22FN5O B2617807 N6-[1-(3-fluorobenzoyl)piperidin-4-yl]-N4,N4-dimethylpyrimidine-4,6-diamine CAS No. 2415531-59-6

N6-[1-(3-fluorobenzoyl)piperidin-4-yl]-N4,N4-dimethylpyrimidine-4,6-diamine

Cat. No.: B2617807
CAS No.: 2415531-59-6
M. Wt: 343.406
InChI Key: BNLRNXPPGXOQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-[1-(3-fluorobenzoyl)piperidin-4-yl]-N4,N4-dimethylpyrimidine-4,6-diamine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a fluorobenzoyl group, a piperidine ring, and a pyrimidine core, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-[1-(3-fluorobenzoyl)piperidin-4-yl]-N4,N4-dimethylpyrimidine-4,6-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of piperidine-4-carboxylic acid with 3-fluorobenzoyl chloride to form the fluorobenzoyl-piperidine intermediate. This intermediate is then reacted with N4,N4-dimethylpyrimidine-4,6-diamine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods also focus on minimizing waste and optimizing the use of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N6-[1-(3-fluorobenzoyl)piperidin-4-yl]-N4,N4-dimethylpyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N6-[1-(3-fluorobenzoyl)piperidin-4-yl]-N4,N4-dimethylpyrimidine-4,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N6-[1-(3-fluorobenzoyl)piperidin-4-yl]-N4,N4-dimethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-[1-(3-fluorobenzoyl)piperidin-4-yl]-N4,N4-dimethylpyrimidine-4,6-diamine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

[4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-(3-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O/c1-23(2)17-11-16(20-12-21-17)22-15-6-8-24(9-7-15)18(25)13-4-3-5-14(19)10-13/h3-5,10-12,15H,6-9H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLRNXPPGXOQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)NC2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.